![molecular formula C9H11NO4 B1253760 beta-Hydroxytyrosine](/img/structure/B1253760.png)
beta-Hydroxytyrosine
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Overview
Description
A beta-hydroxylated derivative of phenylalanine. The D-form of dihydroxyphenylalanine has less physiologic activity than the L-form and is commonly used experimentally to determine whether the pharmacological effects of LEVODOPA are stereospecific.
Scientific Research Applications
Biocatalysis and Synthetic Chemistry
Beta-hydroxytyrosine serves as an important building block in the synthesis of various bioactive compounds. Recent studies have demonstrated the utility of enzymes such as l-threonine transaldolase (ObiH) in the selective synthesis of beta-hydroxy-alpha-amino acids, including this compound. These biocatalytic processes allow for the generation of diverse compounds from readily available starting materials, facilitating the development of pharmaceuticals and other bioactive molecules.
Case Study: Enzymatic Synthesis
A study highlighted the ability of ObiH to catalyze reactions with a variety of aldehydes, yielding this compound derivatives with significant functional group diversity. The process was scalable and operationally simple, making it an attractive method for synthetic chemists looking to produce complex molecules efficiently .
Substrate | Product | Yield |
---|---|---|
Pivaloyl-protected 4-hydroxybenzaldehyde | Protected this compound | 25% |
Trifluoromethylsulfonyl protected aldehyde | Triflated this compound | 22% |
Pharmaceutical Applications
This compound has been identified as a crucial component in the biosynthesis of glycopeptide antibiotics, such as balhimycin. Research has shown that it plays a significant role in the production of these antibiotics, which are essential for treating infections caused by resistant bacteria. The incorporation of this compound into antibiotic structures enhances their efficacy and stability .
Case Study: Balhimycin Production
In experiments with Amycolatopsis balhimycina, researchers found that the absence of this compound led to a failure in antibiotic production. Supplementation with this compound restored antibiotic synthesis, confirming its essential role in glycopeptide biosynthesis .
Potential Therapeutic Effects
Recent studies have suggested that this compound may exhibit various biological activities that could be harnessed for therapeutic purposes. For instance, its derivatives have shown promise in modulating pathways involved in cancer progression and neuroprotection.
Case Study: Cytotoxicity Studies
Research conducted on derivatives of this compound demonstrated cytotoxic effects against several cancer cell lines, indicating potential applications in cancer therapy. For example, compounds derived from this compound exhibited significant activity against HepG2 cells, suggesting their utility as anticancer agents .
Natural Product Synthesis
This compound is also important in the synthesis of natural products derived from plants and other organisms. Its structural features make it an attractive candidate for creating novel compounds with bioactive properties.
Case Study: Natural Product Derivatives
Studies on plant-derived terpenoids have indicated that incorporating this compound into their structures can enhance their bioactivity and therapeutic potential. This highlights the importance of this compound in natural product chemistry and its role in developing new medicinal compounds .
Properties
Molecular Formula |
C9H11NO4 |
---|---|
Molecular Weight |
197.19 g/mol |
IUPAC Name |
(2S)-2-amino-3-hydroxy-3-(4-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C9H11NO4/c10-7(9(13)14)8(12)5-1-3-6(11)4-2-5/h1-4,7-8,11-12H,10H2,(H,13,14)/t7-,8?/m0/s1 |
InChI Key |
RKCRKDKQUDBXAU-JAMMHHFISA-N |
SMILES |
C1=CC(=CC=C1C(C(C(=O)O)N)O)O |
Isomeric SMILES |
C1=CC(=CC=C1C([C@@H](C(=O)O)N)O)O |
Canonical SMILES |
C1=CC(=CC=C1C(C(C(=O)O)N)O)O |
Synonyms |
3 Hydroxy DL tyrosine 3,4 Dihydroxyphenylalanine 3,4-Dihydroxyphenylalanine 3-Hydroxy-DL-tyrosine beta Hydroxytyrosine beta-Hydroxytyrosine Dihydroxyphenylalanine Dihydroxyphenylalanine Hydrochloride, (2:1) Dopa |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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